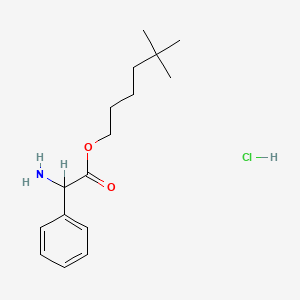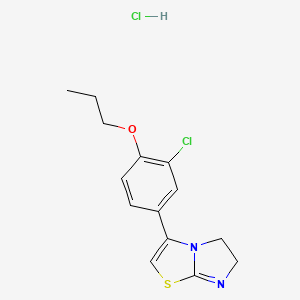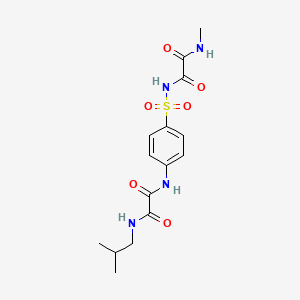
3-(p-Bromophenyl)-1-(5-methyl-2-pyridinyl)succinimide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(p-Bromophenyl)-1-(5-methyl-2-pyridinyl)succinimide is an organic compound that belongs to the class of succinimides Succinimides are known for their diverse applications in medicinal chemistry, particularly as anticonvulsants
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(p-Bromophenyl)-1-(5-methyl-2-pyridinyl)succinimide typically involves the following steps:
Formation of the Succinimide Core: The succinimide core can be synthesized through the condensation of succinic anhydride with an amine.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using a brominated benzene derivative.
Attachment of the Pyridinyl Group: The pyridinyl group can be attached through a coupling reaction, such as a Suzuki or Heck coupling, using a pyridine derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yields and purity of the final product.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyridinyl or bromophenyl groups.
Reduction: Reduction reactions could target the bromophenyl group, potentially converting it to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea in the presence of a base.
Major Products
Oxidation: Products may include oxidized derivatives of the pyridinyl or bromophenyl groups.
Reduction: Reduced derivatives, such as phenyl-substituted succinimides.
Substitution: Various substituted succinimides depending on the nucleophile used.
科学研究应用
Chemistry
Synthesis of Novel Compounds: Used as an intermediate in the synthesis of more complex organic molecules.
Biology
Biological Probes: May be used as a probe to study biological processes due to its ability to interact with specific biomolecules.
Medicine
Anticonvulsant Activity: Potential use as an anticonvulsant agent, similar to other succinimides.
Drug Development: May serve as a lead compound for the development of new therapeutic agents.
Industry
Material Science:
作用机制
The mechanism of action of 3-(p-Bromophenyl)-1-(5-methyl-2-pyridinyl)succinimide would depend on its specific application. For example, if used as an anticonvulsant, it may act by modulating ion channels in the nervous system. The bromophenyl and pyridinyl groups could interact with specific molecular targets, influencing their activity and leading to the desired therapeutic effects.
相似化合物的比较
Similar Compounds
Phenytoin: Another anticonvulsant with a different structure but similar therapeutic effects.
Ethosuximide: A succinimide derivative used as an anticonvulsant.
Carbamazepine: A different class of anticonvulsant with a similar mechanism of action.
Uniqueness
3-(p-Bromophenyl)-1-(5-methyl-2-pyridinyl)succinimide is unique due to the presence of both bromophenyl and pyridinyl groups, which may confer distinct chemical and biological properties compared to other succinimides.
属性
CAS 编号 |
110592-53-5 |
|---|---|
分子式 |
C16H13BrN2O2 |
分子量 |
345.19 g/mol |
IUPAC 名称 |
3-(4-bromophenyl)-1-(5-methylpyridin-2-yl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C16H13BrN2O2/c1-10-2-7-14(18-9-10)19-15(20)8-13(16(19)21)11-3-5-12(17)6-4-11/h2-7,9,13H,8H2,1H3 |
InChI 键 |
UHSWUNIAFSDRAK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=C(C=C1)N2C(=O)CC(C2=O)C3=CC=C(C=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Tetrasodium 3,3'-[(1,6-dihydro-6-oxo-1,3,5-triazine-2,4-diyl)bis[imino(5-methoxy-2-methyl-4,1-phenylene)azo]]bis(naphthalene-1,5-disulphonate)](/img/structure/B15188907.png)
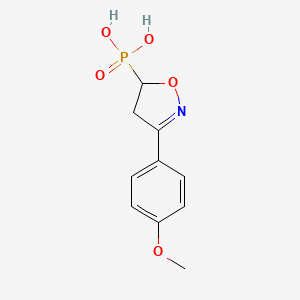
![2,2,2-trifluoroethyl 3-[4-(2-hydroxyethyl)-2-methylpiperazin-1-yl]-2-methylpropanoate](/img/structure/B15188930.png)


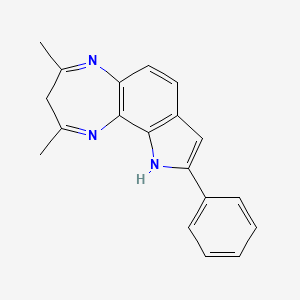
![[(3S,3aR,6S,6aS)-3-[4-(1H-benzimidazol-2-yl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B15188947.png)
